molecular formula C8H14O3 B14486900 Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- CAS No. 63951-48-4

Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl-

Cat. No.: B14486900
CAS No.: 63951-48-4
M. Wt: 158.19 g/mol
InChI Key: CKURPKAGDUSTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is an organic compound with a unique structure that includes both aldehyde and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpentane-2,4-diol with an oxidizing agent to introduce the aldehyde groups. The reaction conditions typically include the use of a mild oxidizing agent such as pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the catalytic oxidation of 2,4-dimethylpentane-2,4-diol using supported metal catalysts. This method allows for continuous production and higher yields, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with amino groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications, where it can be used to fix tissues or cells .

Comparison with Similar Compounds

Similar Compounds

    Glutaraldehyde: Another dialdehyde with similar cross-linking properties.

    2-Methyl-2,4-pentanediol: A related compound with hydroxyl groups instead of aldehyde groups.

Uniqueness

Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is unique due to its combination of aldehyde and hydroxymethyl functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

63951-48-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methoxy-2,4-dimethylpentanedial

InChI

InChI=1S/C8H14O3/c1-7(5-9)4-8(2,6-10)11-3/h5-7H,4H2,1-3H3

InChI Key

CKURPKAGDUSTMO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C=O)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.